N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine
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Overview
Description
“N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
N-Alkylation: Introduction of the N2-methyl group through alkylation reactions.
Sulfonylation: Attachment of the methylsulfonyl group to the phenyl ring.
Purine Ring Formation: Construction of the purine ring system through cyclization reactions.
Final Coupling: Coupling of the pyridin-2-ylmethyl group to the purine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on its interactions with specific proteins or nucleic acids.
Medicine
In medicine, “this compound” could be explored as a potential therapeutic agent. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it suitable for use in materials science or catalysis.
Mechanism of Action
The mechanism of action of “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N2-Methyl-N6-(4-(methylsulfonyl)phenyl)-N2-(pyridin-2-ylmethyl)-9H-purine-2,6-diamine” include other purine derivatives with different substituents. Examples may include:
- N2-Methyl-N6-(4-chlorophenyl)-9H-purine-2,6-diamine
- N2-Methyl-N6-(4-methoxyphenyl)-9H-purine-2,6-diamine
- N2-Methyl-N6-(4-nitrophenyl)-9H-purine-2,6-diamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups. The presence of the methylsulfonyl group and the pyridin-2-ylmethyl group may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19N7O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-N-methyl-6-N-(4-methylsulfonylphenyl)-2-N-(pyridin-2-ylmethyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H19N7O2S/c1-26(11-14-5-3-4-10-20-14)19-24-17-16(21-12-22-17)18(25-19)23-13-6-8-15(9-7-13)29(2,27)28/h3-10,12H,11H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
NVWBZQAMAXOUTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC3=C(C(=N2)NC4=CC=C(C=C4)S(=O)(=O)C)NC=N3 |
Origin of Product |
United States |
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